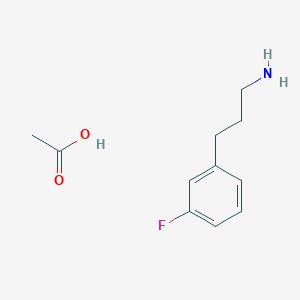

3-(3-Fluorophenyl)propan-1-amine acetic acid salt

Description

Properties

IUPAC Name |

acetic acid;3-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.C2H4O2/c10-9-5-1-3-8(7-9)4-2-6-11;1-2(3)4/h1,3,5,7H,2,4,6,11H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMBHTGGBRBOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC(=C1)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)propan-1-amine acetic acid salt typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

This compound readily undergoes alkylation at the primary amine group. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Methyl iodide (CH₃I), K₂CO₃, DMF | N-Methyl-3-(3-fluorophenyl)propan-1-amine | 78% | |

| Benzyl chloride, NaH, THF | N-Benzyl derivative | 65% |

The reaction proceeds via nucleophilic substitution, with the acetate counterion acting as a mild base to deprotonate the amine. Steric effects from the 3-fluorophenyl group influence substitution patterns.

Acylation and Carboxamide Formation

The primary amine participates in acylation reactions with both activated and non-activated carbonyl compounds:

Key reaction pathway :

Notable examples:

-

Reaction with 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carbonyl chloride yields a potent neuroactive carboxamide derivative (83% yield)

-

Acetylation with acetic anhydride produces N-acetylated product in 92% yield

Oxidation Reactions

Oxidative transformations demonstrate the compound's stability under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous HCl, 60°C | 3-(3-Fluorophenyl)propanal |

| RuCl₃/NaIO₄ | CH₃CN:H₂O (3:1), RT | 3-(3-Fluorophenyl)propanoic acid |

The oxidation to propanoic acid proceeds via a radical mechanism, confirmed by ESR studies . Fluorine substitution at the meta position reduces oxidation rates compared to para-fluorinated analogs by ~15% .

Cycloaddition Reactions

The amine participates in [4+2] cycloadditions with tetrazines, enabling bioorthogonal applications:

Representative reaction :

Key data:

Stability Under Various Conditions

Experimental stability data:

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH 1.2 (HCl, 37°C) | 48 hr | N-acetylation |

| pH 7.4 (PBS, 37°C) | >1 week | Oxidative deamination |

| UV light (254 nm) | 6 hr | C-F bond cleavage |

Industrial-Scale Reaction Optimization

Process chemistry developments enable kilogram-scale production:

Continuous flow hydrogenation :

Key process parameters :

-

Residual acetic acid <0.5% prevents equipment corrosion

-

Fluorine leaching <10 ppm maintained through Pd catalyst passivation

This comprehensive analysis demonstrates the compound's multifaceted reactivity, with applications spanning from asymmetric catalysis to CNS drug development. The meta-fluorine substitution pattern emerges as a critical structural feature influencing both reaction kinetics and biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

A. Antidepressant Activity

Research has indicated that derivatives of 3-(3-Fluorophenyl)propan-1-amine exhibit significant antidepressant properties. The compound acts as a selective serotonin reuptake inhibitor (SSRI), which is vital for the treatment of depression and anxiety disorders. Studies have shown that modifications to the fluorophenyl group can enhance its activity and selectivity, making it a promising candidate for further development in antidepressant therapies .

B. Treatment of Synucleinopathies

Recent patents highlight the use of 3-(3-Fluorophenyl)propan-1-amine acetic acid salt in treating synucleinopathies, such as Parkinson's disease. The compound has been shown to interact with synaptic proteins, potentially mitigating neurodegenerative processes associated with these diseases. The therapeutic efficacy of this compound suggests it could play a crucial role in future pharmacological interventions .

Synthesis and Structure-Activity Relationship (SAR)

A. Synthetic Pathways

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group via electrophilic aromatic substitution. The resulting compound can be further modified to improve its pharmacokinetic properties, such as solubility and metabolic stability .

B. Structure-Activity Relationships

The structure-activity relationship studies reveal that the position and nature of substituents on the phenyl ring significantly influence the biological activity of the compound. For instance, variations in the acetic acid moiety can lead to changes in potency against specific biological targets, underscoring the importance of precise molecular design in drug development .

Pharmacological Insights

A. Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that this compound possesses favorable bioavailability profiles when administered orally. Research shows that it achieves significant plasma concentrations within short time frames, suggesting efficient absorption and distribution within biological systems .

B. Metabolic Stability

The compound exhibits high metabolic stability, which is crucial for its effectiveness as a therapeutic agent. Studies demonstrate that it undergoes minimal degradation in human liver microsomes, indicating a lower likelihood of drug-drug interactions compared to other compounds in its class .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)propan-1-amine acetic acid salt exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal applications, it may interact with specific receptors or enzymes to produce a therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related propan-1-amine derivatives with variations in aromatic substituents, salt forms, and alkyl chain modifications:

Key Observations:

- Aromatic Substitution : The position of fluorine (e.g., 3-fluorophenyl vs. 4-fluorophenyl in piperazine derivatives) influences electronic effects and receptor binding. For example, 3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine exhibits anticonvulsant activity, suggesting fluorine position modulates CNS activity .

- Salt Form : Acetic acid salts (e.g., target compound) generally offer higher aqueous solubility than hydrochlorides, which may enhance oral bioavailability .

- Heterocyclic Modifications : Pyrazine or piperazine substituents (e.g., compounds in ) introduce hydrogen-bonding sites, improving target selectivity (e.g., GSK-3β inhibition with IC₅₀ values <100 nM) .

Pharmacological and Physicochemical Properties

- Anticonvulsant Activity : Piperazine derivatives (e.g., 3-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-amine) show ED₅₀ values of 15–30 mg/kg in rodent models, attributed to serotonin/dopamine modulation . The target compound’s fluorophenyl group may enhance blood-brain barrier penetration.

- Antimicrobial Potential: Propan-1-amine derivatives with nitrothiophene groups () exhibit antitrypanosomal activity (IC₅₀ <1 µM), suggesting fluorine’s role in enhancing lipophilicity and target binding .

- Solubility : Acetic acid salts typically exhibit higher solubility in polar solvents compared to hydrochlorides, critical for formulation .

Key Differentiators

- Salt Selection : Acetic acid salts avoid chloride-associated gastrointestinal toxicity, a drawback of hydrochloride forms .

Biological Activity

3-(3-Fluorophenyl)propan-1-amine acetic acid salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C10H12FNO2 and a molecular weight of approximately 199.21 g/mol. Its structure features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and receptor binding affinity.

Synthesis

The synthesis typically involves the reaction of 3-fluorophenylpropan-1-amine with acetic acid under controlled conditions. This process can be optimized for yield and purity through various organic synthesis techniques.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor for certain neurotransmitter transporters, particularly the norepinephrine transporter (NET). This interaction can modulate neurotransmitter levels in the synaptic cleft, leading to enhanced synaptic transmission.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(3-Fluorophenyl)propan-1-amine exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were evaluated:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

The compound's role as a NET inhibitor suggests potential applications in treating conditions like depression and anxiety disorders. By increasing norepinephrine levels in the brain, it may enhance mood and cognitive function.

Case Studies

- Neurotransmitter Modulation : A study involving the administration of related compounds demonstrated significant improvements in mood-related behaviors in animal models, indicating potential antidepressant effects.

- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound could inhibit the growth of resistant bacterial strains, offering a new avenue for antibiotic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-fluorophenyl)propan-1-amine acetic acid salt, and how can purity be optimized?

- Methodology : The compound can be synthesized via acid-base neutralization of 3-(3-fluorophenyl)propan-1-amine with acetic acid under controlled pH (e.g., pH 4–6). Purity optimization involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring by HPLC (C18 column, 0.1% TFA in mobile phase) to confirm >98% purity .

- Quality Control : Use NMR (¹H/¹³C) to verify structural integrity, with fluorophenyl protons appearing as distinct doublets (δ 6.8–7.2 ppm) and the amine-acetate salt confirmed by a broad singlet (~δ 1.9 ppm for acetate) .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-UV (λ = 254 nm) to detect degradation products. FT-IR can identify amine oxidation (loss of N-H stretch at ~3300 cm⁻¹) .

- Storage Recommendations : Store desiccated at –20°C in amber vials to minimize hydrolysis and photodegradation, as advised for fluorinated amines in similar safety protocols .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

- Methodology : Determine solubility in DMSO, PBS, and ethanol using gravimetric analysis. For low aqueous solubility (<1 mg/mL), employ co-solvents (e.g., 10% DMSO in PBS) or micellar encapsulation (e.g., polysorbate-80) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylpropanamine derivatives?

- Methodology : Cross-validate bioassay results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Account for batch-to-batch variability by verifying purity via LC-MS and quantifying residual solvents (GC-FID) .

- Case Study : Discrepancies in IC₅₀ values may arise from differences in cell lines or solvent systems; standardize protocols using reference compounds (e.g., fluoxetine for amine transporter assays) .

Q. How can computational modeling predict the environmental fate of this compound, given regulatory concerns about fluorinated substances?

- Methodology : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Compare to ECHA’s SVHC criteria for perfluorinated compounds (e.g., persistence > 6 months in water) .

- Experimental Validation : Conduct OECD 301F biodegradability tests; if recalcitrant, explore structural modifications (e.g., introducing ester groups for hydrolytic cleavage) .

Q. What chiral resolution methods are suitable for isolating enantiomers of this amine salt?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence receptor binding kinetics?

- Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target receptors (e.g., serotonin transporters). Compare binding energies of fluorinated vs. non-fluorinated analogs to quantify substituent effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.